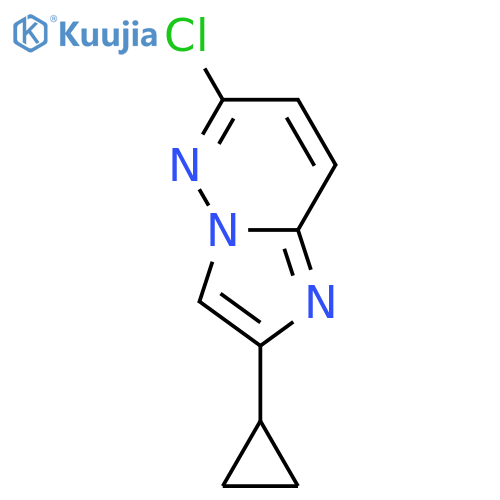

Cas no 916257-51-7 (6-Chloro-2-cyclopropylimidazo1,2-bpyridazine)

916257-51-7 structure

商品名:6-Chloro-2-cyclopropylimidazo1,2-bpyridazine

6-Chloro-2-cyclopropylimidazo1,2-bpyridazine 化学的及び物理的性質

名前と識別子

-

- 6-chloro-2-cyclopropyl-Imidazo[1,2-b]pyridazine

- 6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE

- PFQMJRKWCHXJAX-UHFFFAOYSA-N

- AKOS006309460

- A1-27131

- DTXSID70705510

- TS-02747

- SCHEMBL5055416

- 916257-51-7

- DB-359378

- 6-Chloro-2-cyclopropylimidazo1,2-bpyridazine

-

- MDL: MFCD11044750

- インチ: InChI=1S/C9H8ClN3/c10-8-3-4-9-11-7(6-1-2-6)5-13(9)12-8/h3-6H,1-2H2

- InChIKey: PFQMJRKWCHXJAX-UHFFFAOYSA-N

- ほほえんだ: C1CC1C2=CN3C(=N2)C=CC(=N3)Cl

計算された属性

- せいみつぶんしりょう: 193.0406750g/mol

- どういたいしつりょう: 193.0406750g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

6-Chloro-2-cyclopropylimidazo1,2-bpyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C611773-100mg |

6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine |

916257-51-7 | 100mg |

$ 185.00 | 2022-06-06 | ||

| TRC | C611773-10mg |

6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine |

916257-51-7 | 10mg |

$ 50.00 | 2022-06-06 | ||

| A2B Chem LLC | AC99953-5mg |

6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE |

916257-51-7 | 5mg |

$272.00 | 2024-07-18 | ||

| A2B Chem LLC | AC99953-25mg |

6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE |

916257-51-7 | 25mg |

$360.00 | 2024-07-18 | ||

| A2B Chem LLC | AC99953-50mg |

6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE |

916257-51-7 | 50mg |

$504.00 | 2024-07-18 | ||

| A2B Chem LLC | AC99953-10mg |

6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE |

916257-51-7 | 10mg |

$291.00 | 2024-07-18 | ||

| A2B Chem LLC | AC99953-1mg |

6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE |

916257-51-7 | 1mg |

$245.00 | 2024-07-18 | ||

| Crysdot LLC | CD11017168-1g |

6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine |

916257-51-7 | 97% | 1g |

$311 | 2024-07-19 | |

| A2B Chem LLC | AC99953-100mg |

6-CHLORO-2-CYCLOPROPYLIMIDAZO[1,2-B]PYRIDAZINE |

916257-51-7 | 100mg |

$697.00 | 2024-07-18 | ||

| TRC | C611773-50mg |

6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine |

916257-51-7 | 50mg |

$ 115.00 | 2022-06-06 |

6-Chloro-2-cyclopropylimidazo1,2-bpyridazine 関連文献

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

916257-51-7 (6-Chloro-2-cyclopropylimidazo1,2-bpyridazine) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量